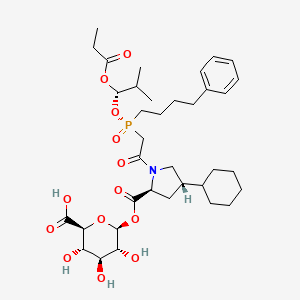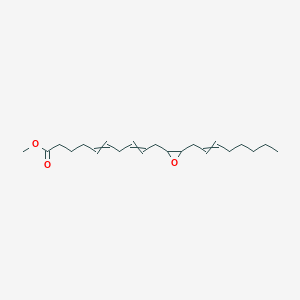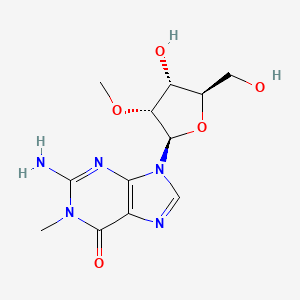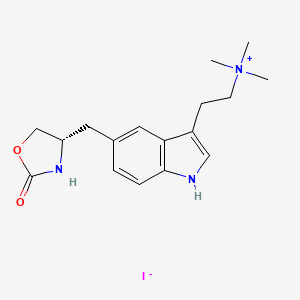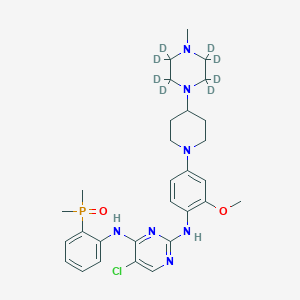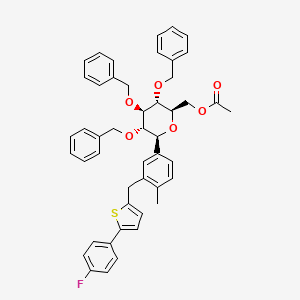
3,4,5-Tris(benzyloxy) Canagliflozin Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Tris(benzyloxy) Canagliflozin Acetate is a chemical compound that serves as an intermediate in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes and obesity. The compound has a molecular weight of 756.93 and a molecular formula of C47H45FO6S.
准备方法
The synthesis of 3,4,5-Tris(benzyloxy) Canagliflozin Acetate involves multiple steps, starting from the appropriate benzyl-protected intermediates. The reaction conditions typically include the use of solvents such as chloroform, dichloromethane, and ethyl acetate. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反应分析
3,4,5-Tris(benzyloxy) Canagliflozin Acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like sodium methoxide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3,4,5-Tris(benzyloxy) Canagliflozin Acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of Canagliflozin Dimer, which is important for studying the properties and efficacy of Canagliflozin.
Biology: The compound is used in biological studies to understand the mechanism of action of SGLT2 inhibitors and their effects on glucose metabolism.
Medicine: It is crucial in the development of treatments for type 2 diabetes and obesity, as Canagliflozin has been shown to reduce the renal threshold for glucose excretion and increase urinary glucose excretion.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Canagliflozin and its derivatives.
作用机制
The mechanism of action of 3,4,5-Tris(benzyloxy) Canagliflozin Acetate is related to its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing the reabsorption of filtered glucose and increasing urinary glucose excretion . This helps manage hyperglycemia in patients with type 2 diabetes and reduces the risk of major cardiovascular events .
相似化合物的比较
3,4,5-Tris(benzyloxy) Canagliflozin Acetate can be compared with other SGLT2 inhibitors, such as:
Dapagliflozin: Another SGLT2 inhibitor used to treat type 2 diabetes. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Empagliflozin: Also an SGLT2 inhibitor, it is used for the same indications but has different efficacy and safety profiles compared to Canagliflozin.
Ertugliflozin: Another member of the SGLT2 inhibitor class, it is used to manage type 2 diabetes and has unique pharmacological characteristics.
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of Canagliflozin Dimer, which is essential for studying the properties and efficacy of Canagliflozin.
属性
分子式 |
C47H45FO6S |
|---|---|
分子量 |
756.9 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5S,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C47H45FO6S/c1-32-18-19-38(26-39(32)27-41-24-25-43(55-41)37-20-22-40(48)23-21-37)44-46(52-29-35-14-8-4-9-15-35)47(53-30-36-16-10-5-11-17-36)45(42(54-44)31-50-33(2)49)51-28-34-12-6-3-7-13-34/h3-26,42,44-47H,27-31H2,1-2H3/t42-,44+,45-,46+,47+/m1/s1 |
InChI 键 |
RQHGQVAZMBRWEH-DTWRDNFSSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
规范 SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



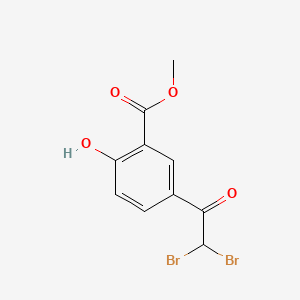
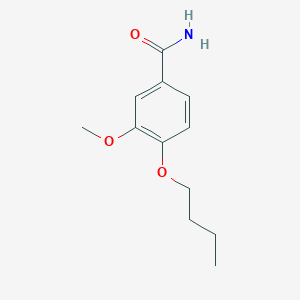

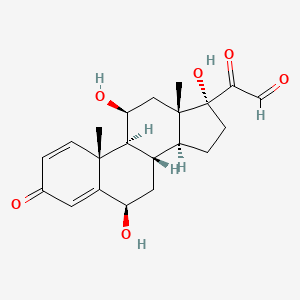
![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
